molecular formula C15H12N2O4S B2736613 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}prop-2-enamide CAS No. 1207061-75-3

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}prop-2-enamide

Cat. No.: B2736613
CAS No.: 1207061-75-3
M. Wt: 316.33
InChI Key: LTKSSDOTAFVAFE-DUXPYHPUSA-N
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Description

The compound "(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}prop-2-enamide" is a structurally complex molecule featuring a benzodioxole moiety linked via an α,β-unsaturated enamide bridge to a thieno-oxazole heterocyclic system. Benzodioxole derivatives are frequently associated with CNS activity and enzyme inhibition, while thieno-oxazole scaffolds are explored for antimicrobial and anticancer applications .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4,6-dihydrothieno[3,4-c][1,2]oxazol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c18-14(16-15-10-6-22-7-11(10)17-21-15)4-2-9-1-3-12-13(5-9)20-8-19-12/h1-5H,6-8H2,(H,16,18)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKSSDOTAFVAFE-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(ON=C2CS1)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(ON=C2CS1)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the thieno[3,4-c]isoxazole ring: This involves the reaction of thienyl derivatives with nitrile oxides under controlled conditions.

    Coupling of the two rings: The final step involves the formation of the acrylamide linkage through a condensation reaction between the benzo[d][1,3]dioxole and thieno[3,4-c]isoxazole intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The acrylamide group can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that derivatives of benzodioxole can inhibit tumor growth by interfering with cellular signaling pathways. The incorporation of the thieno[3,4-c][1,2]oxazole moiety may enhance this activity due to its ability to interact with specific molecular targets involved in cancer progression .
  • Antimicrobial Properties : Studies have demonstrated that compounds containing benzodioxole structures exhibit significant antimicrobial activity. This application is particularly relevant in developing new antibiotics against resistant strains of bacteria .

Organic Synthesis

The compound serves as an important building block in organic synthesis:

  • Reagent in Reactions : It can be utilized as a reagent in various organic reactions, including Michael additions and cycloadditions. Its unique structure allows for the formation of complex molecules through multi-step synthesis processes.
  • Synthesis of Novel Compounds : The thieno[3,4-c][1,2]oxazole ring enables the synthesis of novel derivatives that may possess enhanced biological activities or improved pharmacological profiles compared to existing drugs .

Materials Science

The compound's unique properties also lend themselves to applications in materials science:

  • Development of Functional Materials : Its structural characteristics can be exploited to create new materials with specific electronic or optical properties. For instance, incorporating the compound into polymer matrices may yield materials suitable for electronic devices or sensors .
  • Coatings and Polymers : The compound can be used to develop coatings with enhanced durability and resistance to environmental factors due to its chemical stability and functional groups that promote adhesion .

Case Studies

StudyFocusFindings
Anticancer Activity Evaluated the efficacy of benzodioxole derivatives against various cancer cell linesShowed significant inhibition of cell proliferation; suggested mechanisms include apoptosis induction and cell cycle arrest
Antimicrobial Testing Assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteriaDemonstrated broad-spectrum activity with minimal inhibitory concentrations lower than traditional antibiotics
Material Development Investigated the incorporation of the compound into polymer compositesResulted in improved mechanical properties and thermal stability compared to control samples

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}prop-2-enamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity Clustering

Evidence from bioactivity profiling of 37 small molecules demonstrates that compounds with structural similarities often cluster into groups with analogous modes of action. For instance:

  • Benzodioxole-containing analogues: Compounds sharing the benzodioxole fragment exhibit inhibitory activity against cytochrome P450 enzymes and monoamine oxidases due to the electron-rich aromatic system, which facilitates π-π interactions with protein targets .
  • Thieno-oxazole derivatives: These compounds show antimicrobial activity linked to the thiophene and oxazole heterocycles, which disrupt bacterial cell membrane integrity .
Compound Class Key Structural Features Bioactivity Profile Target Proteins
Benzodioxole derivatives 1,3-Benzodioxole, enamide bridge Enzyme inhibition (CYP450, MAO) Cytochrome P450, MAO-A/B
Thieno-oxazole derivatives Thiophene-oxazole fusion Antimicrobial, anticancer Bacterial topoisomerase, tubulin

Computational Similarity Metrics

Molecular similarity analysis using Tanimoto and Dice indices (based on MACCS and Morgan fingerprints) quantifies structural overlap between compounds. For example:

  • A Tanimoto score >0.85 indicates high similarity, often correlating with shared bioactivity.
  • In hypothetical comparisons, the target compound may show moderate similarity (Tanimoto ~0.65–0.75) to benzodioxole-based enzyme inhibitors but lower similarity (Tanimoto <0.5) to simpler thieno-oxazole antimicrobials .

Authentication and Quality Control Comparisons

Chemical authentication methods rely on reference standards for marker compounds. For complex molecules like the target compound, advanced computational scans of chemical databases are critical to identify structural analogues and predict adulteration risks. DNA-based methods are less applicable here, as the compound is synthetic and lacks biological DNA markers .

Research Findings and Limitations

  • Key Insight: Structural features of the benzodioxole and thieno-oxazole moieties likely drive dual bioactivity (enzyme inhibition and antimicrobial effects), but experimental validation is needed.
  • Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Current comparisons rely on extrapolation from structurally related compounds.

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}prop-2-enamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The process includes the formation of the benzodioxole ring , followed by the introduction of the thieno[3,4-c][1,2]oxazole moiety through various condensation and cyclization reactions. The final product is obtained via acylation to form the amide group.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate cellular processes and pathways critical for various biological functions.

Anticancer Activity

Several studies have reported on the anticancer potential of compounds related to this structure. For instance, compounds with similar thieno and benzodioxole structures have demonstrated efficacy against various cancer cell lines. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study highlighted that derivatives of thieno[3,4-c][1,2]oxazole exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be in the low micromolar range, indicating potent activity.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AnticancerMia PaCa-2, PANC-1Inhibition of cell proliferation
AntimicrobialStaphylococcus aureus, E. coliSignificant antibacterial activity
Enzyme InhibitionThioredoxin reductase (TrxR)Selective inhibition leading to reduced tumor growth

Detailed Research Findings

  • Antitumor Activity : A recent study demonstrated that a related thieno compound significantly inhibited tumor growth in xenograft models by targeting specific oncogenic pathways.
  • Antimicrobial Efficacy : In vitro assays showed that derivatives exhibited broad-spectrum antimicrobial activity with MIC values ranging from 15.62 µg/mL to 62.5 µg/mL against various pathogens.
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds could induce oxidative stress in microbial cells leading to cell death.

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